molecular formula C9H7BrFN B13062368 4-Bromo-6-fluoro-1-methyl-1H-indole

4-Bromo-6-fluoro-1-methyl-1H-indole

Cat. No.: B13062368
M. Wt: 228.06 g/mol
InChI Key: USXJFHNPQWRUSD-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 4, a fluorine atom at position 6, and a methyl group at the 1-position of the indole core. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

4-bromo-6-fluoro-1-methylindole

InChI

InChI=1S/C9H7BrFN/c1-12-3-2-7-8(10)4-6(11)5-9(7)12/h2-5H,1H3

InChI Key

USXJFHNPQWRUSD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 6-fluoroindole.

    Bromination: The bromination of 6-fluoroindole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Methylation: The methylation of the resulting intermediate is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Cyclization: The final step involves the cyclization of the intermediate to form this compound. This is typically done using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1-methyl-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-6-fluoro-1-methyl-1H-indole has the molecular formula C9H8BrFN\text{C}_9\text{H}_8\text{BrF}\text{N} and a molecular weight of 216.03 g/mol. The presence of bromine and fluorine atoms at specific positions on the indole ring enhances its reactivity and potential biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Chemistry

  • Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic and nucleophilic substitution reactions allows chemists to create diverse derivatives for further study .

Biology

  • Biological Activity : Indole derivatives, including this compound, are studied for their potential antiviral, anticancer, and antimicrobial properties. For instance, this compound has shown promising results in inhibiting glycogen synthase kinase 3 (GSK-3), which is linked to enhanced cell proliferation through the activation of the Wnt/β-catenin signaling pathway .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against resistant strains like MRSA (Minimum Inhibitory Concentration (MIC) ≤ 0.25 µg/mL) .

Medicine

  • Therapeutic Potential : Research into indole derivatives has revealed their promise in developing new therapeutic agents for various diseases. The unique structural characteristics of this compound make it a candidate for drug development targeting multiple receptors .

Case Study 1: Anticancer Activity

A study investigated the effects of various indole derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxic effects against several cancer types, primarily through GSK-3 inhibition, leading to apoptosis in tumor cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below highlights key differences in substitution patterns and their implications:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Effects
4-Bromo-6-fluoro-1-methyl-1H-indole 1-CH₃, 4-Br, 6-F C₉H₇BrFN Not provided Enhanced lipophilicity (due to CH₃); electron-withdrawing halogens (Br, F) modulate reactivity.
6-Bromo-4-fluoro-1H-indole 1-H, 6-Br, 4-F C₈H₅BrFN 885520-59-2 Lacks methyl group; acute toxicity reported .
6-Bromo-4-methyl-1H-indole 1-H, 6-Br, 4-CH₃ C₉H₈BrN 885520-51-4 Methyl at 4-position may increase steric hindrance compared to 1-CH₃ analogs .
4-Bromo-6-nitro-1H-indole 1-H, 4-Br, 6-NO₂ C₈H₅BrN₂O₂ 885520-47-8 Nitro group (stronger electron-withdrawing) vs. fluoro; impacts solubility/reactivity .

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